

Barasertib dosing optimization maximum tolerated dose

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Compound Focus: Barasertib

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Clinically Established Dosing Regimens

The table below summarizes the key dosing regimens and Maximum Tolerated Doses (MTD) identified for **Barasertib** from clinical trials.

Clinical Context	Recommended Dose & MTD	Dosing Schedule	Key Dose-Limiting Toxicities (DLTs)
Monotherapy in AML	MTD: 1200 mg [1] [2]	7-day continuous intravenous (IV) infusion every 21 days [1]	Stomatitis/Mucosal inflammation [1]

| **Combination with LDAC in AML** | MTD: 1000 mg [3] [2] | **Barasertib**: 7-day continuous IV infusion (from Day 1). LDAC: 20 mg subcutaneous injection twice daily (from Day 1 to Day 10) in 28-day cycles [3] | Stomatitis/Mucositis; Pancytopenia [3] |

Safety and Tolerability Profile

Managing adverse events is crucial for treatment continuity. The most common significant (Grade ≥ 3) adverse events associated with **Barasertib** across studies are [3] [1] [2]:

- Febrile neutropenia
- Stomatitis/Mucosal inflammation
- Infections and Pneumonia

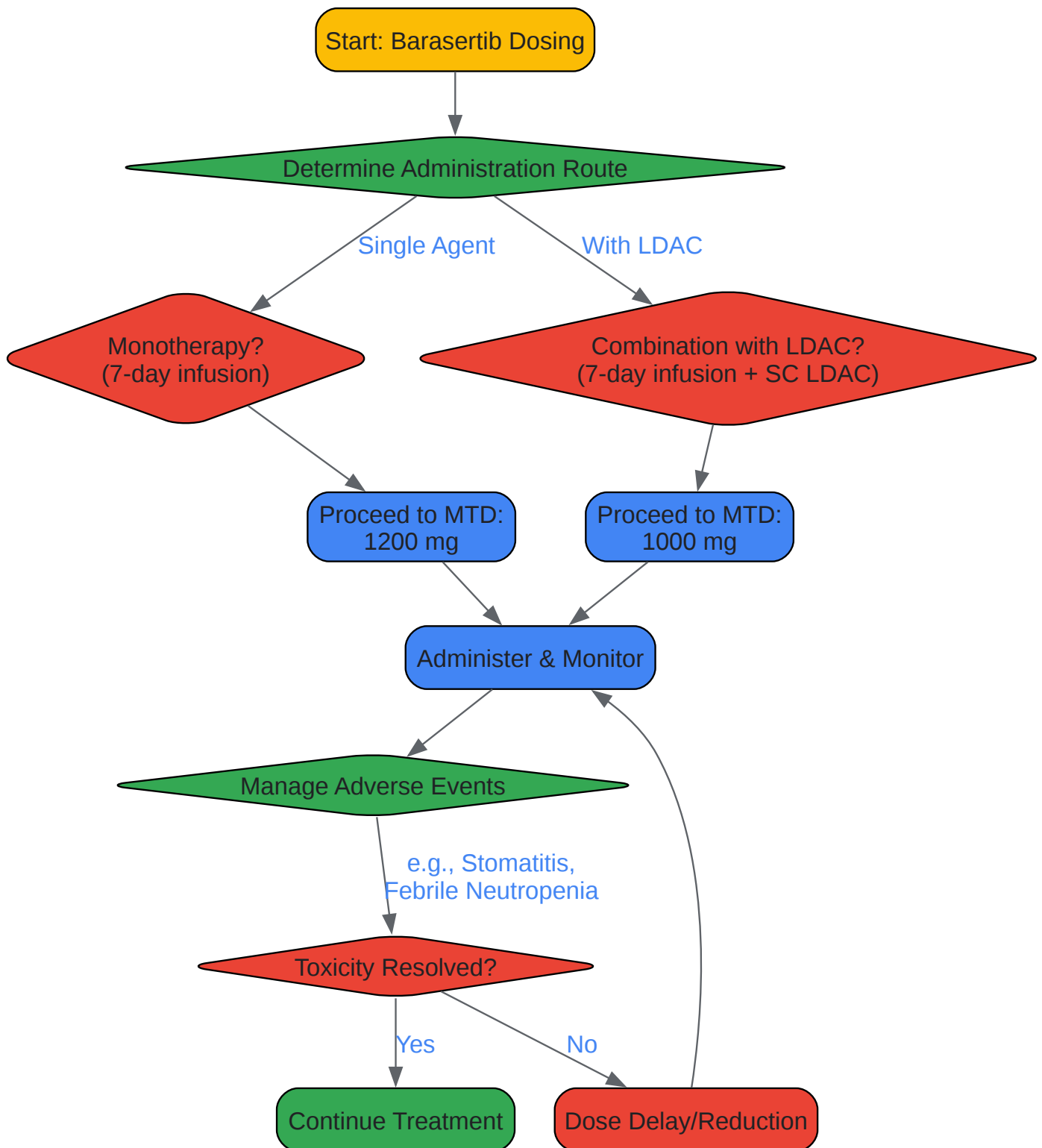
Myelosuppression (e.g., neutropenia) is a known **on-target effect** of Aurora B kinase inhibition [4]. These toxicities were often manageable; for example, nearly all cases of stomatitis/mucositis resolved after a dose delay [1].

Dose Optimization and Formulation Considerations

The dose optimization process for **Barasertib** considered several factors:

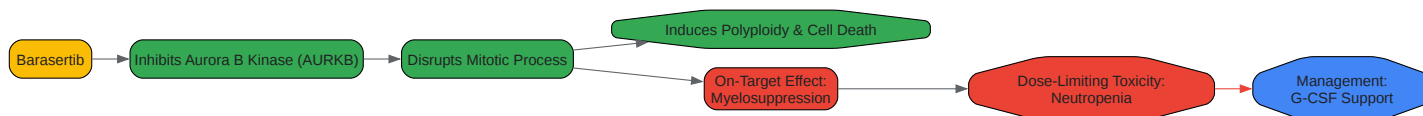
- **Efficacy at Lower Doses:** In combination with LDAC, the MTD was 1000 mg, yet this regimen still demonstrated a promising overall response rate of 45% [3].
- **Novel Formulations:** To overcome the practical limitation of a 7-day continuous infusion, a **nanoparticle formulation of the active drug (AZD2811)** was developed. This allows for extended drug exposure with a much shorter (2-hour) IV infusion [4].

The diagrams below illustrate the core dose optimization workflow and safety management for **Barasertib**.



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Barasertib Dosing and Safety Management Workflow



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Barasertib Mechanism and Key Toxicity Pathway

Practical Implementation Guidance

For researchers designing protocols or managing treatment:

- **Starting Dose:** In clinical trials, the starting dose for monotherapy escalation was 50 mg, far below the eventual MTD [1]. Always refer to the latest protocol.
- **DLT Evaluation:** The DLT evaluation period was typically the first treatment cycle (21 or 28 days) [3] [4].
- **Supportive Care:** Prophylactic G-CSF should be considered, especially at higher doses (≥ 400 mg), to manage neutropenia [4].

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References

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